molecular formula C13H20N2 B1149497 (1-phenyl-2-pyrrolidinylethyl)MethylaMine CAS No. 130110-09-7

(1-phenyl-2-pyrrolidinylethyl)MethylaMine

Cat. No.: B1149497
CAS No.: 130110-09-7
M. Wt: 204.3113
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Description

(1-Phenyl-2-pyrrolidinylethyl)methylamine is a structurally complex amine derivative featuring a pyrrolidine ring substituted with a phenyl group and a methylamine moiety. Its molecular architecture combines aromatic (phenyl) and alicyclic (pyrrolidine) components, which may confer unique physicochemical and pharmacological properties. For example, pyrrolidine derivatives are often synthesized via reductive amination or cyclization reactions, as seen in the preparation of related compounds like (2R,3S,4R)-2-phenylsulfonylmethyl-3,4-isopropylidenedioxypyrrolidine ().

Properties

CAS No.

130110-09-7

Molecular Formula

C13H20N2

Molecular Weight

204.3113

Synonyms

N-Methyl-a-phenyl-1-pyrrolidineethanamine

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-phenyl-2-pyrrolidinylethyl)methylamine typically involves the reaction of phenylacetonitrile with pyrrolidine under specific conditions. The reaction is carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(1-phenyl-2-pyrrolidinylethyl)methylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amines.

Scientific Research Applications

(1-phenyl-2-pyrrolidinylethyl)methylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-phenyl-2-pyrrolidinylethyl)methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrrolidine Derivatives with Aromatic Substituents

Compounds such as (2R,3S,4R)-2-phenylsulfonylmethyl-3,4-isopropylidenedioxypyrrolidine () share structural similarities with the target molecule, particularly in the pyrrolidine core and aromatic substitution. Key differences include:

  • Substituent Groups : The sulfonylmethyl and isopropylidene groups in the analog contrast with the methylamine and phenyl groups in the target compound.
  • Synthetic Pathways : The analog’s synthesis involves hydroxylamine, Zn, and NH4Cl under reductive conditions (Table 1, Entry 8, ), whereas (1-phenyl-2-pyrrolidinylethyl)methylamine may require different reagents to incorporate the methylamine moiety.

Methylamine-Containing Compounds

Methylamine derivatives, such as benzenemethanamine and N,N-dimethylformamide (), exhibit distinct solubility profiles that may inform predictions about the target compound’s behavior:

  • Solubility Trends : Methylamine’s mole fraction in solvents like pyridine and benzonitrile varies with temperature and pressure (). For instance, in benzonitrile at 313.15 K, methylamine’s solubility decreases as pressure increases.
Table 2: Solubility Data for Methylamine Derivatives (Selected Examples)
Solvent Temperature (K) Pressure (kPa) Mole Fraction (Methylamine) Reference
N,N-dimethylformamide 298.15 101.3 0.012
Benzonitrile 313.15 101.3 0.008

Key Research Findings and Implications

  • Synthetic Challenges : The synthesis of this compound may require tailored reductive or alkylation steps, differing from the Zn/NH4Cl-mediated process used for sulfonylmethyl analogs ().
  • Thermodynamic Behavior : Solubility data from simpler methylamine derivatives () suggest that the target compound’s solubility in organic solvents will depend on temperature and substituent-induced polarity changes.
  • Pharmacological Potential: Pyrrolidine rings are common in bioactive molecules (e.g., neurotransmitters, enzyme inhibitors), implying that the phenyl-pyrrolidine-methylamine structure could interact with CNS targets, though direct evidence is lacking.

Biological Activity

(1-phenyl-2-pyrrolidinylethyl)methylamine, often referred to as a novel psychoactive substance (NPS), has garnered attention in recent years due to its potential biological activity. This compound is structurally related to other psychoactive substances and has been studied for its interactions within biological systems, particularly in neuropharmacology.

Chemical Structure and Properties

The chemical formula for this compound is C13_{13}H17_{17}N, which indicates a molecular weight of approximately 201.29 g/mol. Its structure features a pyrrolidine ring, a phenyl group, and a methylamine moiety, which contribute to its pharmacological properties.

Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin. These interactions can lead to stimulant effects similar to other compounds in its class, such as amphetamines. The precise mechanism involves binding to monoamine transporters, inhibiting their reuptake, and subsequently increasing the availability of neurotransmitters in the synaptic cleft.

Neuropharmacological Effects

Studies have shown that this compound exhibits significant neuropharmacological effects:

  • Stimulant Activity : Preliminary studies suggest that this compound may produce effects akin to traditional stimulants, enhancing alertness and energy levels.
  • Mood Enhancement : There is evidence indicating potential mood-lifting properties, which could be beneficial in treating certain mood disorders.

Toxicological Profile

Despite its potential benefits, the toxicological profile of this compound remains under-researched. Initial findings suggest possible adverse effects similar to those observed with other NPSs, including increased heart rate, anxiety, and potential for dependency.

Case Studies and Research Findings

A limited number of case studies have been documented regarding the use of this compound. One notable case involved a subject who reported enhanced cognitive function and increased energy levels after administration. However, this was accompanied by side effects such as insomnia and elevated blood pressure .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypePrimary EffectsNotes
(±)-Methamphetamine PhenethylamineStimulant, euphoriaWell-studied; known for high abuse potential
Methylone Cathinone derivativeStimulant, entactogenSimilar effects; used recreationally
4-MEC Cathinone derivativeStimulantLess research available

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